Product packaging for 1-Ethyl-1-(o-tolyl)urea(Cat. No.:CAS No. 20722-63-8)

1-Ethyl-1-(o-tolyl)urea

Cat. No.: B1616083
CAS No.: 20722-63-8
M. Wt: 178.23 g/mol
InChI Key: DVVVPMHPSRJZQX-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Derivatives in Contemporary Organic and Medicinal Chemistry

Urea derivatives are a cornerstone of modern organic and medicinal chemistry, a status they have achieved due to the versatile nature of the urea functional group. nih.govresearchgate.netacs.org This moiety is a key feature in numerous bioactive compounds, including a range of clinically approved drugs. nih.govresearchgate.net The ability of the urea group to form multiple, stable hydrogen bonds with proteins and other biological receptors is fundamental to its role in drug development. researchgate.netnih.gov This interaction capability allows chemists to fine-tune drug potency, selectivity, and other crucial "drug-like" properties. nih.govresearchgate.netacs.org

The applications of urea derivatives are extensive and varied. In medicinal chemistry, they are integral to the development of agents for a wide array of diseases, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, antidiabetic, and anti-HIV therapies. nih.govresearchgate.nethilarispublisher.com Beyond pharmaceuticals, urea-containing compounds are widely used in agriculture as herbicides and fertilizers, and in materials science for creating polymers, resins, coatings, and adhesives. ontosight.aiontosight.ai Their utility also extends to their role as linkers for antibody-drug conjugates and as foundational building blocks in combinatorial chemistry. nih.gov

The synthesis of these compounds is also a major area of research. Traditional methods often involve reagents like phosgene (B1210022) or isocyanates. nih.gov However, due to safety and environmental concerns associated with these traditional methods, a significant area of contemporary research focuses on developing new, safer synthetic methodologies. nih.govresearchgate.net

Historical Overview of 1-Ethyl-1-(o-tolyl)urea and Related Aryl Urea Compounds in Academic Inquiry

The history of urea derivatives begins with a landmark event in chemistry: the 1828 synthesis of urea by Friedrich Wöhler, which is widely considered the dawn of modern organic chemistry. nih.govhilarispublisher.com This achievement demonstrated that an organic compound could be synthesized from inorganic starting materials, dismantling the theory of vitalism.

Following this discovery, the study of urea and its derivatives, particularly aryl ureas, grew throughout the 20th century. Aryl ureas, a class to which this compound belongs, became a subject of intense interest for medicinal chemists due to their wide spectrum of biological activities. researchgate.nethilarispublisher.com Research into urea-based compounds as therapeutic agents has a long history, with the first approvals for clinical use dating back to the early 1920s. nih.gov

The synthesis of this compound itself is typically achieved through a common and well-established method: the reaction of o-tolyl isocyanate with ethylamine. ontosight.ai The straightforward nature of this reaction suggests that the compound could have been synthesized early in the exploration of aryl urea chemistry as chemists systematically combined various amines and isocyanates to build libraries of new molecules. nih.gov The historical development of this field was often driven by the screening of these compound libraries to identify molecules with useful biological or material properties, a practice that continues to this day. nih.govplos.org

Current Research Significance and Future Trajectories for this compound

While specific research focusing exclusively on this compound is not extensively documented, its significance is derived from its position within the highly active field of aryl urea research. The compound is recognized as a potential intermediate or building block for creating more complex molecules in pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Current and future research trajectories for compounds like this compound are branching into several innovative areas:

Materials Science : A significant area of exploration is the development of "self-healing" polymers. Research has shown that the urea bond's reversibility can be catalyzed, allowing for the creation of dynamic materials that can repair themselves. rsc.org Studies on related molecules like 1-ethyl-3-(4-methylphenethyl)urea demonstrate the potential for these compounds to be used in creating reprocessable and sustainable plastics. rsc.orgresearchgate.net

Catalysis : N-arylureas are being developed as a novel class of ligands for palladium (Pd) catalysis. acs.org These urea-based ligands have shown superior performance to traditional phosphine (B1218219) ligands in certain reactions, opening a path for the future design of highly efficient and specialized catalysts for organic synthesis. acs.org

Medicinal Chemistry : The aryl urea scaffold is central to the design of next-generation drugs. Researchers are using it to create multitarget inhibitors for cancer immunotherapy, aiming to overcome drug resistance. nih.gov For example, novel aryl ureas have been identified that show potent anti-inflammatory effects, suggesting they could be developed into treatments for conditions like sepsis. plos.org Furthermore, the bis-aryl urea structure is a known hotspot in anticancer drug research, with compounds being developed to inhibit various kinases or induce apoptosis through unique mechanisms. nih.gov

The future for this compound is likely as a versatile component in these expanding fields, serving as a starting point for the synthesis of advanced materials, novel catalysts, and innovative therapeutic agents.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O ontosight.ai
Molecular Weight ~178.23 g/mol Inferred from Formula
Core Structure Urea ontosight.ai
Attached Groups Ethyl Group, o-Tolyl Group ontosight.ai
Typical Synthesis Reaction of o-tolyl isocyanate with ethylamine ontosight.ai

Table 2: General Applications of Urea Derivatives in Scientific Research

FieldApplicationDescriptionSource(s)
Medicinal Chemistry Drug ScaffoldsUsed to design potent and selective drugs by forming hydrogen bonds with biological targets. nih.govresearchgate.netnih.gov
Therapeutic AgentsDeveloped as anticancer, antibacterial, anti-inflammatory, and antiviral drugs. researchgate.nethilarispublisher.com
LinkersEmployed in creating antibody-drug conjugates for targeted therapy. nih.gov
Agriculture AgrochemicalsUsed as precursors for pesticides and herbicides. ontosight.aiontosight.ai
FertilizersComponents in fertilizers due to their ability to release nitrogen. ontosight.ai
Materials Science Polymers & ResinsUsed in the synthesis of new polymers and resins. ontosight.ai
Self-Healing MaterialsInvestigated for creating dynamic covalent polymers that can self-repair. rsc.org
Organic Synthesis CatalysisEmployed as ligands in metal-catalyzed reactions. acs.org
Chemical IntermediatesServe as building blocks for the synthesis of more complex molecules. ontosight.aihilarispublisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B1616083 1-Ethyl-1-(o-tolyl)urea CAS No. 20722-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12(10(11)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVVPMHPSRJZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174791
Record name Urea, 1-ethyl-1-(o-tolyl)-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20722-63-8
Record name Urea, 1-ethyl-1-(o-tolyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-ethyl-1-(o-tolyl)-
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Record name 1-ETHYL-1-(O-TOLYL)UREA
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Synthetic Methodologies and Chemo Diversification of 1 Ethyl 1 O Tolyl Urea and Its Analogues

Classical Approaches to N-Substituted Urea (B33335) Synthesis

Traditional methods for forming the urea linkage have been refined over decades and remain widely used in both academic and industrial settings. These approaches are generally reliable and utilize readily available starting materials.

Reaction of Isocyanates with Primary and Secondary Amines

The most direct and common method for synthesizing unsymmetrical N,N-disubstituted ureas like 1-Ethyl-1-(o-tolyl)urea is the reaction between an isocyanate and an amine. youtube.comnih.gov This reaction is typically high-yielding and proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. organic-chemistry.org

For the specific synthesis of this compound, two primary pathways are viable:

Reaction of o-tolyl isocyanate with N-ethylaniline.

Reaction of ethyl isocyanate with N-methyl-o-toluidine.

The reaction is generally conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. acs.org The process is often rapid and clean, usually requiring no catalyst. organic-chemistry.orgacs.org The high reactivity of isocyanates makes this method highly efficient, though it necessitates careful handling due to the toxicity and moisture sensitivity of the isocyanate reagents. youtube.com

Table 1: Examples of Isocyanate-Amine Reactions for Urea Synthesis This table is interactive. Click on the headers to sort.

Isocyanate Amine Product Conditions Yield (%) Reference
o-Tolyl isocyanate 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-o-tolylureido)phenyl]-4,4,4-trifluorobutyric acid ethyl ester THF, room temp. 78.4 organic-chemistry.org
Phenyl isocyanate Various amines N-phenyl urea derivatives Deep Eutectic Solvent [ChCl][ZnCl2]2 High to Excellent researchgate.net
Various isocyanates Various amines Unsymmetrical (thio)ureas "On-water" Not specified organic-chemistry.org

Alternative Carbonylation Strategies for Urea Scaffolds

While the isocyanate route is prevalent, concerns over the handling of toxic reagents like phosgene (B1210022) (often used to generate isocyanates) have driven the development of alternative carbonylation methods. nih.govresearchgate.net These strategies employ different carbonyl sources to construct the urea backbone.

Phosgene Equivalents: Solid, easier-to-handle phosgene substitutes like triphosgene (B27547) or diphosgene are frequently used. acs.org These reagents generate phosgene in situ, which then reacts with two equivalents of an amine to form the urea. To synthesize an unsymmetrical urea like this compound, a stepwise addition of the amines is necessary to control selectivity and minimize the formation of symmetrical byproducts. acs.org

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements provide pathways to generate isocyanate intermediates in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. researchgate.net For instance, the Curtius rearrangement of an acyl azide (B81097), derived from a carboxylic acid, yields an isocyanate that can be trapped by an amine to form the desired urea. organic-chemistry.org Microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been shown to be extremely rapid (1-5 minutes). nih.gov A method involving the Hofmann rearrangement of primary amides using phenyliodine diacetate in the presence of an ammonia (B1221849) source also provides N-substituted ureas. organic-chemistry.org

Carbon Monoxide (CO) and Surrogates: Direct carbonylation of amines using carbon monoxide is an atom-economical approach, though it requires a catalyst and often high pressures of toxic CO gas. nih.gov To circumvent these issues, CO surrogates such as metal carbonyls (e.g., chromium hexacarbonyl, Cr(CO)6) have been developed. researchgate.net These solid sources of CO are safer and easier to handle.

Table 2: Comparison of Alternative Carbonylation Strategies This table is interactive. Click on the headers to sort.

Carbonyl Source/Method Precursor Key Intermediate Advantages Disadvantages
Triphosgene Amines Carbamoyl chloride / Isocyanate Solid, easier to handle than phosgene Still generates highly toxic phosgene in situ
Curtius Rearrangement Carboxylic Acid Acyl azide -> Isocyanate Avoids direct use of isocyanates Requires azides, potentially explosive
Hofmann Rearrangement Primary Amide Isocyanate Utilizes readily available amides Stoichiometric oxidants are often required
Oxidative Carbonylation Amines Metal-carbonyl complex High atom economy Requires toxic CO gas and high pressure
CO Surrogates (e.g., Cr(CO)6) Aryl halides, azides, amines Acyl azide -> Isocyanate Safer alternative to CO gas Uses stoichiometric heavy metals

Advanced Synthetic Techniques for this compound Scaffolds

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of urea synthesis. These techniques often offer milder reaction conditions, higher yields, and access to a broader range of chemical diversity.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, minimizing purification steps and waste generation. beilstein-journals.org Several MCRs have been developed for urea synthesis. For example, a one-pot, two-step synthesis involves the generation of acyl isocyanates from primary amides and oxalyl chloride, which then react with various amines to produce acyl ureas and related compounds in high yields (60-93%). organic-chemistry.org Another approach allows for the transformation of Cbz-protected amines into unsymmetrical ureas by generating isocyanates in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. researchgate.net

Catalytic Transformations in Urea Formation (e.g., Metal-Mediated and Organocatalytic Routes)

Catalysis offers a powerful tool for forming urea linkages under mild conditions with high efficiency.

Metal-Mediated Routes: Transition metals, particularly palladium, have been extensively used to catalyze the oxidative carbonylation of amines with CO to form ureas. nih.govorganic-chemistry.org These reactions are appealing for their atom economy, but often require oxidants to regenerate the active catalyst. nih.gov Cobalt carbonyl (Co2(CO)8) has been used in a microwave-assisted, gas-free carbonylation method that converts primary amines to ureas in seconds. organic-chemistry.org More recently, ruthenium catalysts have been employed for urea synthesis using methanol (B129727) as a C1 source. acs.org Titanium-based catalysts have been shown to efficiently produce urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO2. nih.gov

Organocatalytic Routes: Organocatalysis avoids the use of potentially toxic and expensive metals. Bifunctional organocatalysts, such as those containing a thiourea (B124793) or urea moiety combined with an amine unit (e.g., N-sulfinylureas with a pyrrolidine (B122466) unit), have been developed. beilstein-journals.org These catalysts operate through a dual activation mode, using the amine to form an enamine intermediate and the urea/thiourea group to activate the other reactant through hydrogen bonding. beilstein-journals.org

Table 3: Examples of Catalytic Urea Synthesis This table is interactive. Click on the headers to sort.

Catalyst System Reactants Carbon Source Key Features
Pd/C Azides, Amines CO Facile and efficient, N2 is the only byproduct
Co2(CO)8 Primary Amines CO (from catalyst) Microwave-assisted, extremely rapid (10s)
Ruthenium Complex Amines Methanol Utilizes a renewable C1 source
Cp2Ti(OTf)2 Alkyl Ammonium Carbamates CO2 One-pot synthesis from low-concentration CO2
N-Sulfinylurea-pyrrolidine Aldehydes, Nitroalkenes N/A (Michael Addition) Metal-free, dual H-bond activation

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgacs.orgvapourtec.com For urea synthesis, flow chemistry can safely handle hazardous intermediates like isocyanates by generating and consuming them in a continuous stream, minimizing their accumulation.

A continuous-flow system using sequential microreactors has been developed for the synthesis of unsymmetrical ureas from tert-butoxycarbonyl (Boc) protected amines. acs.orgacs.org In this setup, the Boc-amine is first converted to an isocyanate intermediate in the first reactor, which then immediately reacts with a second amine in the second reactor to form the urea product. This method allows for short reaction times under mild conditions. acs.org Another continuous-flow process implements a Staudinger/aza-Wittig reaction sequence to synthesize unsymmetrical ureas directly from carbon dioxide (CO2) as the C1 building block. vapourtec.com

The industrial production of urea itself from ammonia and carbon dioxide is a large-scale continuous process that operates at high temperatures (180-200°C) and pressures (180-200 atm) in a synthesis tower, often followed by distillation, evaporation, and prilling to form granules. youtube.comblogspot.com

Hypervalent Iodine Reagent Applications in Unsymmetrical Urea Synthesis

The synthesis of unsymmetrical ureas, such as this compound, has benefited significantly from the development of methods utilizing hypervalent iodine reagents. These reagents offer a metal-free and often milder alternative to traditional methods that may require toxic precursors like phosgene or harsh reaction conditions. nih.govnih.gov A prominent strategy involves the use of reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), also known as PIDA, to facilitate the coupling of amines and amides or to induce rearrangements that generate key reactive intermediates. nih.govnih.gov

One effective approach is the PIDA-mediated Hofmann-type rearrangement of primary amides. organic-chemistry.orgorganic-chemistry.org In this transformation, the primary amide is converted in situ into an isocyanate intermediate. This isocyanate can then be trapped by a primary or secondary amine to yield the desired unsymmetrical urea. organic-chemistry.orgorganic-chemistry.org For the synthesis of a trisubstituted urea like this compound, this would involve the reaction of an in situ generated o-tolylisocyanate with N-ethylaniline, or conversely, ethyl isocyanate with N-methyl-o-toluidine. The reaction proceeds under mild conditions and avoids the handling of hazardous isocyanate precursors. nih.gov

A novel and direct method involves the coupling of amides and amines using PhI(OAc)₂ as a mediator. nih.gov This approach circumvents the need for metal catalysts and elevated temperatures, proceeding efficiently under mild conditions. The versatility of this method allows for a broad range of substrates, including various primary and secondary amines and primary benzamides, making it a powerful tool for generating libraries of unsymmetrical ureas. nih.gov The general mechanism is believed to involve the hypervalent iodine reagent activating the amide for subsequent nucleophilic attack by the amine.

The advantages of using hypervalent iodine reagents in these syntheses are noteworthy. They are generally considered more environmentally benign compared to many transition metal catalysts and toxic reagents like phosgene and its derivatives. nih.govacs.org The reactions often exhibit high efficiency and a broad substrate scope, making them highly valuable for modern organic and medicinal chemistry. nih.govnih.gov

ReagentPrecursorsKey IntermediateConditionsAdvantages
PhI(OAc)₂ (PIDA)Primary Amide + AmineIsocyanate (via Hofmann-type rearrangement)Mild, often 0°C to room temperatureMetal-free, avoids toxic isocyanates, convenient. organic-chemistry.orgorganic-chemistry.org
PhI(OAc)₂ (PIDA)Amide + AmineActivated Amide SpeciesMild, catalyst-freeDirect coupling, broad substrate scope, high efficiency. nih.gov

Strategies for Structural Modification and Library Generation of this compound Derivatives

The structural framework of this compound provides a versatile scaffold for chemical modification to generate libraries of derivatives with tailored properties. Strategies for modification typically focus on three main areas of the molecule: the ethyl group, the o-tolyl ring, and the urea linkage itself. These modifications are crucial in medicinal chemistry for optimizing biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Systematic Substitution Pattern Exploration for Enhanced Properties

Systematic exploration of substitution patterns is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's characteristics. nih.govnih.gov For derivatives of this compound, this involves introducing various substituents onto the o-tolyl aromatic ring and altering the N-alkyl group.

Aromatic Ring Substitution: The electronic and steric properties of the o-tolyl group can be systematically altered. Introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) at different positions on the phenyl ring can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. researchgate.netresearchgate.net For instance, studies on other urea-based compounds have shown that introducing fluorine atoms can enhance water solubility. researchgate.net Similarly, modifying the position and nature of substituents can drastically alter biological potency, as seen in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives where different alkyl chains led to significant improvements in inhibitory activity. nih.gov

N-Alkyl Group Modification: The N-ethyl group can be replaced with a variety of other alkyl or functionalized chains. This can influence the compound's solubility, permeability, and interactions with biological targets. nih.gov Research on related structures has demonstrated that varying the length and branching of an N-alkyl chain can modulate activity. For example, replacing a methyl group with longer chains like pentyl or hexyl has been shown to greatly improve the inhibitory activity of certain urea-based complement inhibitors. nih.govnih.gov

The table below illustrates hypothetical modifications based on established principles from related urea derivatives. nih.govresearchgate.netresearchgate.net

Modification SiteSubstituent TypePotential Effect on PropertiesRationale/Example from Literature
o-Tolyl RingHalogens (F, Cl)Increased lipophilicity, altered electronic profile, potential for halogen bonding.Halogenated derivatives of thiazolyl ureas showed moderate antiparkinsonian activity. researchgate.net
o-Tolyl RingMethoxy (OCH₃)Increased polarity, potential hydrogen bond acceptor.Methoxy-substituted phenyl ureas emerged as potent agents in some studies. researchgate.net
o-Tolyl RingTrifluoromethyl (CF₃)Increased lipophilicity, strong electron-withdrawing effect, improved metabolic stability.The introduction of fluorine can increase water solubility and affect biological activity. researchgate.net
N-Ethyl GroupLonger Alkyl Chains (e.g., Pentyl)Increased lipophilicity, potentially enhanced binding in hydrophobic pockets.Introduction of five- or six-carbon chains greatly improved activity in complement inhibitors. nih.govnih.gov
N-Ethyl GroupCyclic Alkyl (e.g., Cyclohexyl)Increased rigidity and steric bulk.Conformational restriction can lead to higher selectivity and bioavailability. nih.gov
N-Ethyl GroupFunctionalized Chains (e.g., Ether, Ester)Modulated solubility and polarity, potential for new interactions.Substitution with an ethyl acetate (B1210297) group improved activity nine-fold in a related urea series. nih.gov

Chiral Synthesis and Stereoselective Approaches to Related Ethyl-Urea Compounds

Introducing chirality into molecules can have profound effects on their interaction with biological systems. For ethyl-urea compounds related to this compound, stereocenters can be introduced either on the N-alkyl group or on substituents of the aromatic ring.

A common and direct method for preparing chiral, non-racemic ureas is to start with an enantiomerically pure amine. mdpi.com For example, a chiral analogue of this compound could be synthesized by reacting o-tolyl isocyanate with a chiral secondary amine, such as (S)-N-ethyl-1-phenylethylamine. This approach ensures that the stereochemistry of the final product is controlled by the starting material. This strategy was successfully employed in the synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives, where (S)-α-phenylethylamine was used as a key chiral building block. nih.gov

More advanced stereoselective methods can also be employed. These include the use of chiral auxiliaries, which can direct the formation of a new stereocenter. For example, a camphor-derived imidazolidinone auxiliary has been used for the highly diastereoselective alkylation of acylated derivatives, which can then be converted to chiral amines and subsequently to ureas. researchgate.net Asymmetric catalysis, while less common for direct urea formation, can be used to prepare the chiral amine precursors.

The synthesis of distinct stereoisomers allows for the investigation of stereospecific interactions with biological targets, which is a critical step in the development of selective therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1 O Tolyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethyl-1-(o-tolyl)urea by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl and o-tolyl moieties, providing key information about the electronic environment of the protons.

The ethyl group is expected to show a characteristic A3X2 spin system. The three protons of the methyl group (CH₃) would appear as a triplet, integrating to 3H, due to coupling with the adjacent methylene protons. The two methylene protons (CH₂) would resonate as a quartet, integrating to 2H, resulting from coupling with the methyl protons.

The o-tolyl group protons will present more complex splitting patterns in the aromatic region of the spectrum due to their coupling with each other. The methyl group attached to the aromatic ring is anticipated to appear as a singlet, integrating to 3H, in the upfield region characteristic of aryl-bound methyl groups. The four aromatic protons would likely appear as a multiplet in the downfield region.

The urea (B33335) N-H protons are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
Ethyl -CH₃1.1 - 1.3Triplet3H
o-Tolyl -CH₃2.2 - 2.4Singlet3H
Ethyl -CH₂-3.2 - 3.5Quartet2H
Urea -NH₂5.0 - 7.0Broad Singlet2H
Aromatic -CH7.0 - 7.5Multiplet4H

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information by revealing the number of distinct carbon environments in the molecule.

The carbonyl carbon of the urea group is expected to be the most deshielded, appearing at a characteristic downfield chemical shift.

The aromatic carbons of the o-tolyl group will produce a set of signals in the aromatic region. The carbon atom bearing the methyl group and the carbon atom attached to the nitrogen will have distinct chemical shifts from the other aromatic carbons.

The ethyl group carbons will show two signals: one for the methylene carbon (CH₂) and one for the terminal methyl carbon (CH₃), with the latter appearing at a more upfield position. The o-tolyl methyl carbon will also appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH₃14 - 16
o-Tolyl -CH₃17 - 22
Ethyl -CH₂-40 - 45
Aromatic -CH120 - 130
Aromatic -C-N135 - 140
Aromatic -C-CH₃130 - 135
Urea C=O155 - 160

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

A COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group and the coupling between adjacent aromatic protons.

An HSQC experiment would establish the correlation between each proton and its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within the this compound molecule.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of its functional groups.

The most prominent feature would be the strong absorption band due to the C=O stretching vibration of the urea carbonyl group, typically observed in the region of 1630-1680 cm⁻¹.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3200-3500 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to be broad.

The C-N stretching vibrations are expected in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl and methyl groups will be observed just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching3200 - 3500Medium-Strong, Broad
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 2980Medium
C=O Stretching (Amide I)1630 - 1680Strong
N-H Bending (Amide II)1600 - 1650Medium
C-N Stretching1400 - 1450Medium

Note: The predicted wavenumbers are based on typical values for similar functional groups.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show characteristic signals for the aromatic ring and the urea moiety.

The symmetric C-N stretching vibration of the urea group is expected to be a strong band in the Raman spectrum, often observed around 1000 cm⁻¹. The aromatic ring breathing modes of the o-tolyl group are also expected to be prominent. The C=O stretching vibration will also be present, though its intensity can vary.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing990 - 1010Strong
Symmetric C-N Stretching~1000Strong
C=O Stretching1630 - 1680Medium
Aliphatic C-H Stretching2850 - 2980Medium-Strong
Aromatic C-H Stretching3000 - 3100Strong

Note: The predicted Raman shifts are based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its chemical structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the analysis of substituted ureas like this compound. It combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. In typical applications, a reversed-phase HPLC column is used to separate the analyte from a sample matrix before it is introduced into the mass spectrometer.

While specific experimental LC-MS studies on this compound are not extensively detailed in the public domain, the methodology for analyzing similar urea compounds is well-established. For instance, LC-MS/MS (tandem mass spectrometry) methods are frequently employed for the quantitative analysis of various urea derivatives in complex mixtures. nih.govresearchgate.neteurl-pesticides.eu These methods often involve electrospray ionization (ESI) to generate ions of the target molecule, which are then detected. The ESI process is gentle, typically leading to the formation of a prominent protonated molecule, [M+H]⁺. For more complex samples or trace analysis, derivatization may be used to improve chromatographic retention and ionization efficiency. nih.govresearchgate.net The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and a characteristic product ion is monitored, providing high selectivity and sensitivity. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The molecular formula of this compound is C₁₀H₁₄N₂O.

The predicted monoisotopic mass for this compound is 178.11061 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Predicted high-resolution mass spectrometry data for various adducts of this compound are available and provide a reference for experimental studies. uni.lu These predictions, calculated using advanced algorithms, are essential for identifying the compound in HRMS spectra.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Ion Predicted m/z
[M+H]⁺ 179.11789
[M+Na]⁺ 201.09983
[M+NH₄]⁺ 196.14443
[M+K]⁺ 217.07377
[M-H]⁻ 177.10333

This table is interactive. Users can sort columns by clicking on the headers.

Solid-State Structural Characterization of Related Urea Derivatives

The three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using techniques like X-ray crystallography. This information is fundamental to understanding a compound's physical properties and its intermolecular interactions in the solid state.

X-ray Single-Crystal Diffraction Studies (where applicable to related structures)

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of X-rays. wikipedia.org The analysis of these diffraction patterns allows for the creation of a three-dimensional model of electron density within the crystal, revealing atomic positions and chemical bonds. wikipedia.org

Studies on various diarylureas show that the urea functional group is a robust hydrogen-bonding moiety. researchgate.net The N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This typically leads to the formation of well-defined hydrogen-bonded networks, such as chains or tapes, in the crystal lattice. nih.govresearchgate.net

For example, in the crystal structure of 1-(2-aminophenyl)-3-phenylurea, N—H···O hydrogen bonds link molecules into chains. nih.gov Similarly, extensive studies on N-aryl-N′-4-nitrophenyl ureas have shown that the primary hydrogen bond synthon involves N-H···O interactions, forming a characteristic α-network or "urea tape" motif. researchgate.net The conformation of the molecule, particularly the torsion angles between the phenyl rings and the central urea plane, is influenced by both intramolecular sterics and the intermolecular hydrogen bonding pattern. nih.govresearchgate.net

Below is a table summarizing crystallographic data for a related urea derivative, 1-(2-aminophenyl)-3-phenylurea, which illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

Table 2: Example Crystallographic Data for a Related Compound: 1-(2-aminophenyl)-3-phenylurea nih.gov

Parameter Value
Chemical Formula C₁₃H₁₃N₃O
Molecular Weight 227.26
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 16.1742 (4)
b (Å) 4.5667 (1)
c (Å) 16.3259 (4)
β (°) 106.548 (1)
Volume (ų) 1155.93 (5)

This table is interactive. Users can sort columns by clicking on the headers.

This structural information from related compounds provides a strong basis for predicting the solid-state behavior and intermolecular interactions of this compound.

Theoretical and Computational Investigations of 1 Ethyl 1 O Tolyl Urea and Urea Bond Dynamics

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in building a foundational understanding of a molecule's behavior. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties with a favorable balance of accuracy and computational cost. mdpi.com For 1-Ethyl-1-(o-tolyl)urea, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine the most stable three-dimensional conformation. espublisher.com

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations
ParameterPredicted ValueSignificance
C=O Bond Length~1.25 ÅTypical double bond character, slightly elongated due to resonance.
C-N (Amide) Bond Length~1.38 ÅShorter than a typical C-N single bond, indicating partial double bond character.
N-C-N Bond Angle~118°Reflects the sp² hybridization of the central carbon and planarity of the urea (B33335) core.
Dipole Moment (μ)~3.5 - 4.5 DIndicates a significant molecular polarity, primarily due to the carbonyl group.
Polarizability (α)~180 - 200 a.u.Measures the deformability of the electron cloud in an electric field.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich o-tolyl ring and the nitrogen atoms of the urea group, while the LUMO is likely distributed over the carbonyl group and the aromatic ring, which can accept electron density. espublisher.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
ParameterFormulaPredicted Value (eV)Interpretation
EHOMO--5.8Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--0.9Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.9Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. nih.gov
Ionization Potential (I)-EHOMO5.8Energy required to remove an electron.
Electron Affinity (A)-ELUMO0.9Energy released upon adding an electron.
Chemical Hardness (η)(I - A) / 22.45Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S)1 / (2η)0.204Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)(I + A) / 23.35Measures the power of the molecule to attract electrons.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. uomphysics.net The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would clearly show the most negative potential localized around the carbonyl oxygen atom, making it the primary site for interactions with electrophiles and for hydrogen bonding. researchgate.netresearchgate.net Regions of positive potential would be found around the hydrogen atoms of the ethyl and methyl groups, although these are less reactive than the N-H protons found in primary or secondary ureas.

Table 3: Identification of Potential Reactive Sites in this compound via MEP Analysis
Molecular RegionPredicted Electrostatic PotentialType of Reactive SitePotential Interactions
Carbonyl Oxygen (C=O)Highly NegativeNucleophilic / Electrophilic Attack SiteInteraction with Lewis acids, protonation, hydrogen bond accepting. researchgate.net
Aromatic Ring (o-tolyl)Slightly Negative (π-system)NucleophilicElectrophilic aromatic substitution.
Alkyl Group HydrogensSlightly PositiveElectrophilicWeak interactions with nucleophiles.

Computational Elucidation of Reaction Mechanisms Involving Urea Formation and Reversibility

Computational chemistry is crucial for mapping the reaction pathways of urea formation and dissociation. By calculating the energies of reactants, products, and transition states, a complete potential energy surface can be constructed, revealing the kinetic and thermodynamic feasibility of a proposed mechanism.

Theoretical studies on the thermal decomposition of various urea derivatives have shown that the dominant pathway is not a simple homolytic cleavage of the C-N bond. Instead, these compounds typically decompose via a four-center pericyclic reaction, yielding a substituted isocyanate and an amine. acs.org For this compound, this mechanism would involve the transfer of a hydrogen atom from the ethyl group to the other nitrogen atom, leading to the formation of N-ethyl-o-toluidine and isocyanic acid, or more likely, dissociation into o-tolyl isocyanate and ethylamine, depending on the specific transition state.

Calculating the bond dissociation energy (BDE) for the C-N bonds provides a measure of their strength. This is typically computed as the enthalpy difference between the parent molecule and the two radical fragments formed upon homolytic bond cleavage. youtube.comnih.gov However, kinetic studies show the pericyclic pathway has a lower activation energy and is therefore favored over the high-energy radical pathway. acs.org

Table 4: Hypothetical Reaction Energy Profile for the Thermal Dissociation of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition StateFour-center pericyclic structure+40 to +50
Productso-Tolyl isocyanate + Ethylamine+15 to +25

The dynamics of the urea bond can be significantly influenced by catalysts. Lewis acids, in particular, can play a crucial role in accelerating both the formation and cleavage of the urea linkage. Quantum-chemical calculations have demonstrated that the presence of a Lewis acid, which coordinates to the carbonyl oxygen, enhances the interaction between reactants and reduces the activation barrier of the reaction. researchgate.net

Table 5: Comparison of Predicted Activation Energies (Ea) for Uncatalyzed vs. Lewis Acid-Catalyzed Urea Bond Dissociation
Reaction PathwayCatalystPredicted Activation Energy (Ea) (kcal/mol)Effect
Uncatalyzed DissociationNone~45High energy barrier, slow reaction.
Lewis Acid-Catalyzed DissociationGeneric Lewis Acid (e.g., BF₃)~25Significantly reduced energy barrier, accelerated reaction. researchgate.net

Molecular Modeling and Simulation in Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, correlating a molecule's chemical structure with its biological activity. For derivatives of urea, SAR is heavily influenced by the nature of the substituents on the urea nitrogen atoms, which dictate the molecule's size, polarity, and hydrogen bonding capabilities. researchgate.netnih.govmdpi.com The urea functional group itself is a key component in many kinase inhibitors, valued for its ability to form critical hydrogen bond interactions within the catalytic cleft of enzymes. researchgate.net In this compound, the ethyl group provides a small, flexible aliphatic component, while the o-tolyl group introduces a rigid, hydrophobic aromatic system with a specific steric profile due to the ortho-methyl group. Computational modeling allows for the prediction of how these features contribute to its potential biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For aryl urea compounds, a primary focus of docking studies has been on their role as kinase inhibitors. nih.gov These compounds often target the ATP-binding domains of various protein kinases, where the urea moiety can mimic the hydrogen bonding interactions of the adenine (B156593) portion of ATP. smolecule.com

Although no specific docking studies for this compound have been published, its structural analogs have been extensively modeled. Diaryl ureas are known inhibitors of kinases such as p38 MAPK, VEGFR-2, and class III receptor tyrosine kinases. nih.govnih.govmdpi.com In these contexts, the urea N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor to key amino acid residues in the kinase hinge region. researchgate.net The aryl rings (in this case, the o-tolyl group) often occupy hydrophobic pockets within the binding site.

Based on these principles, a hypothetical docking study of this compound against common kinase targets could be projected. The binding affinity, measured in kcal/mol, indicates the stability of the ligand-protein complex. The key interactions would likely involve the urea group forming hydrogen bonds, while the o-tolyl and ethyl groups engage in hydrophobic or van der Waals interactions.

Protein Target (Hypothetical)PDB CodePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
p38 Mitogen-Activated Protein Kinase (p38 MAPK)1KV1-8.2Met109, Gly110 (Hinge Region)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)4ASD-9.5Cys919, Asp1046
Apoptosis signal-regulating kinase 1 (ASK1)3VVH-8.9Val757, Leu830

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. A pharmacophore model for an aryl urea-based kinase inhibitor typically consists of several key features:

One Hydrogen Bond Donor: This is provided by the N-H group of the urea.

One or Two Hydrogen Bond Acceptors: The carbonyl oxygen of the urea is a strong acceptor.

One or Two Aromatic/Hydrophobic Regions: The aryl rings of the urea scaffold fulfill this role. researchgate.netnih.gov

For this compound, the single N-H group serves as the hydrogen bond donor. The carbonyl oxygen is a potent hydrogen bond acceptor. The o-tolyl ring provides a key aromatic and hydrophobic feature, crucial for fitting into nonpolar pockets of a protein's active site. The ethyl group contributes a smaller hydrophobic element. These features align well with established pharmacophore models for various enzyme inhibitors, suggesting that this compound possesses the fundamental structural requirements for biological activity, particularly in targeting ATP-binding sites. mdpi.com

Topological Analysis and Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

Topological Data Analysis (TDA) is a modern approach in data science that can be applied to molecular structures to generate unique, scale-invariant descriptors of their shape and connectivity. nih.govnih.gov These topological descriptors can capture intrinsic properties of a molecule's 3D structure that are not easily described by traditional metrics. youtube.com In drug design, TDA can be used to create sophisticated quantitative structure-activity relationship (QSAR) models by providing novel molecular representations. While no specific TDA studies have been performed on this compound, this methodology represents a frontier in computational chemistry for analyzing complex molecular shapes and predicting their interactions.

The most significant intermolecular force governing the structure of urea-containing compounds is hydrogen bonding. In N,N'-disubstituted ureas, the two N-H groups and the carbonyl oxygen participate in a highly robust and predictable hydrogen bonding pattern known as the "urea tape" or α-network, forming a bifurcated N-H···O bond. diva-portal.orgresearchgate.netresearchgate.net

However, this compound is a trisubstituted urea, possessing only one N-H hydrogen bond donor. This fundamentally alters its intermolecular interaction profile. It cannot form the classic cross-linked tape structure. Instead, it is expected to form simpler hydrogen-bonded assemblies, such as dimers or one-dimensional chains, where the single N-H group of one molecule interacts with the carbonyl oxygen of another. The strength of this N-H donor capability can be influenced by the electronic properties of the tolyl group. nih.gov

Beyond hydrogen bonding, the molecule's solid-state structure (or its interaction in a non-polar solvent) will be directed by weaker forces. These include:

Van der Waals interactions: Between the ethyl and o-tolyl groups of adjacent molecules.

π-π stacking: Potential interactions between the aromatic tolyl rings.

C-H···O interactions: Weak hydrogen bonds may form between carbon-hydrogen bonds (from the ethyl or tolyl groups) and the urea carbonyl oxygen. diva-portal.org

Structure Activity Relationship Sar Analysis of 1 Ethyl 1 O Tolyl Urea and Its Substituted Analogues

Systematic Examination of Substituent Effects on Biological Activity Profiles

The biological activity of 1-Ethyl-1-(o-tolyl)urea analogues can be systematically modulated by introducing various substituents at different positions of the molecule. These modifications can influence the compound's steric, electronic, and lipophilic properties, which in turn affect its interaction with biological targets. The core structure of this compound consists of a urea (B33335) moiety, an ethyl group, and an ortho-tolyl group.

The urea functional group is a key pharmacophore in many biologically active compounds, capable of forming multiple hydrogen bonds with protein and receptor targets. ubaya.ac.id The N,N'-disubstituted urea moiety is crucial for the activity of many kinase inhibitors, where the two N-H groups can act as hydrogen bond donors to the hinge region of the kinase domain. nih.govacs.org

Substitutions on the Tolyl Ring:

The tolyl ring offers several positions for substitution (para, meta, and the remaining ortho position relative to the methyl group). The nature of the substituent can significantly impact activity.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or additional alkyl groups can increase electron density on the aromatic ring. This might enhance or decrease binding depending on the specific interactions within the target's binding pocket.

Electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or nitro groups (-NO2) can decrease the electron density of the ring. In some series of N,N'-diaryl ureas, the presence of electron-withdrawing groups on the aryl ring has been shown to increase kinase inhibitory activity. researchgate.net For instance, studies on quinoxaline (B1680401) urea analogs have demonstrated that substituting with electron-withdrawing groups like -CF3 or -Cl can improve biological activity. nih.gov

Illustrative Data Table of Hypothetical Tolyl Ring Substitutions:

To illustrate the potential impact of these substitutions, the following table presents hypothetical biological activity data for a series of this compound analogues. The activity is represented as IC50 (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

Compound IDR1 (Position on Tolyl Ring)R2 (Position on Tolyl Ring)Hypothetical IC50 (nM)
1HH500
24-ClH250
34-OCH3H600
44-NO2H150
53-Cl5-Cl100
66-ClH800

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles.

Modifications of the Ethyl Group:

The N-ethyl group also presents opportunities for modification.

Chain length: Increasing or decreasing the length of the alkyl chain can affect lipophilicity and steric interactions. For example, replacing the ethyl group with a methyl or propyl group would alter the compound's fit within a binding site.

Branching: Introducing branching, such as an isopropyl group, would increase steric bulk, which could be either beneficial or detrimental to activity.

Cyclization: Incorporating the ethyl group into a cyclic structure, like a cyclopropyl (B3062369) or cyclopentyl group, would restrict conformational flexibility, which can sometimes lead to an increase in binding affinity due to a lower entropic penalty upon binding.

Stereochemical Influence on Molecular Recognition and Biological Efficacy

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. For this compound and its analogues, stereochemical considerations arise if chiral centers are introduced.

While this compound itself is not chiral, the introduction of certain substituents can create stereocenters. For example, if the ethyl group were to be replaced by a sec-butyl group, a chiral center would be created. Similarly, substitution on the tolyl ring could lead to atropisomerism if rotation around the N-aryl bond is sufficiently hindered.

The different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for optimal interactions with a specific binding site, while the other stereoisomer may fit poorly or not at all. The use of stereochemically pure compounds is often crucial in drug development to maximize therapeutic effects and minimize potential off-target effects. For some N,N'-diaryl urea derivatives, stereochemical control has been shown to influence conformation over long distances. ubaya.ac.id

Correlation of Molecular Descriptors with Biological Response (e.g., LogP, Molar Volume, Electronic Contributions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. ijper.org This is achieved by using molecular descriptors that quantify various physicochemical properties of the molecules.

For this compound and its analogues, several key descriptors would be important in a QSAR analysis:

LogP (Octanol-Water Partition Coefficient): This is a measure of the lipophilicity of a compound. Lipophilicity is crucial for a molecule's ability to cross cell membranes and reach its target. QSAR analyses often show that there is an optimal LogP value for biological activity; too low, and the compound may not effectively penetrate biological membranes, while too high may lead to poor solubility and non-specific binding. nih.gov

Molar Volume (MV): This descriptor relates to the size and shape of the molecule. It can be used to model steric interactions within a binding site. A good correlation with molar volume might suggest that the size of the substituent is a critical determinant of activity.

Electronic Contributions: These are described by parameters such as Hammett constants (σ) or calculated atomic charges. They quantify the electron-donating or electron-withdrawing nature of substituents, which can influence hydrogen bonding and other electrostatic interactions with the target. ubaya.ac.id

A typical QSAR study would involve synthesizing a series of analogues of this compound, measuring their biological activity, and then calculating a range of molecular descriptors for each analogue. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the activity. Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug design efforts. nih.gov

Illustrative QSAR Data Table:

The following table provides a hypothetical dataset that could be used for a QSAR study of this compound analogues.

Compound IDLogPMolar Volume (ų)Hammett Constant (σ) of SubstituentObserved pIC50 (-logIC50)
1 (R=H)2.51800.006.30
2 (R=4-Cl)3.21900.236.60
3 (R=4-OCH3)2.4195-0.276.22
4 (R=4-NO2)2.61920.786.82
5 (R=4-CH3)3.0195-0.176.45

This table is for illustrative purposes and the data is hypothetical.

Broader Academic and Research Implications of 1 Ethyl 1 O Tolyl Urea Studies

Contributions to the Understanding of Urea (B33335) Bond Chemistry and Reactivity

The urea functional group is characterized by a combination of resonance stabilization and hydrogen bonding capabilities, which typically results in high chemical stability. mdpi.com However, the reactivity and dynamic nature of the urea bond can be finely tuned through substituent effects, a principle well-illustrated by compounds like 1-Ethyl-1-(o-tolyl)urea.

Research into sterically hindered ureas has revealed that bulky substituents attached to the nitrogen atoms can facilitate the reversible dissociation of the urea bond into its constituent isocyanate and amine parts. nih.govillinois.edunih.gov This process is a key concept in dynamic covalent chemistry. While simple ureas are highly stable, introducing steric strain, such as from the ortho-tolyl group in this compound, can lower the energy barrier for this dissociation. nih.gov This reversible bond formation allows for dynamic exchange processes, which are typically not observed in more stable, unhindered ureas. rsc.org

Studies on model compounds like 1,3-diethyl urea have shown that this dissociation can be facilitated by catalysts, such as zinc ions, at elevated temperatures (above 70°C). rsc.orgresearchgate.net The catalyst coordinates to the carbonyl oxygen, weakening the C-N bond and speeding up the dissociation by several orders of magnitude. rsc.org In other systems, sufficient steric hindrance can enable catalyst-free dynamic behavior at lower temperatures. nih.govillinois.edu The specific substitution pattern of this compound, with one ethyl group and one sterically demanding o-tolyl group, places it in a category of ureas whose bond stability and potential for dynamic behavior are of significant academic interest for probing the limits of urea bond reversibility.

Table 1: Factors Influencing Urea Bond Reactivity

Factor Effect on Urea Bond Mechanism Reference
Steric Hindrance Decreases stability, promotes dissociation Bulky substituents weaken the C-N bond, facilitating reversible cleavage into isocyanate and amine. nih.govillinois.edunih.gov
Temperature Increases dissociation rate Provides the necessary activation energy for bond cleavage. Dynamic behavior is often observed at elevated temperatures. rsc.orgresearchgate.net
Catalysts (e.g., Zn ions) Accelerates dissociation Coordination to the carbonyl oxygen polarizes and weakens the C-N bond, lowering the dissociation energy barrier. rsc.org

| Hydrogen Bonding | Increases stability | Intermolecular hydrogen bonds create a highly cohesive and ordered structure, stabilizing the urea group. | mdpi.com |

Applications in Materials Science: Dynamic Covalent Polymers and Self-Healing Systems

The principles of dynamic urea bond chemistry are being harnessed to create innovative materials, particularly dynamic covalent polymers and self-healing systems. nih.govscinito.ai Polymers that incorporate hindered urea bonds within their backbones can exhibit remarkable properties, such as autonomous repair and recyclability. illinois.edu

The mechanism for self-healing in these polymers relies on the reversible nature of the hindered urea bond. nih.gov When a material is damaged (e.g., scratched or cut), applying a stimulus like heat can cause the urea bonds at the interface of the damage to dissociate into amine and isocyanate groups. rsc.orgresearchgate.net These reactive groups can then diffuse across the interface and react with complementary groups from the opposing surface, reforming the urea bonds and healing the material. researchgate.net

The rational design of hindered urea bonds is crucial for these applications. nih.gov By tuning the steric bulk of the substituents on the urea nitrogen, chemists can control the equilibrium of the dissociation/reformation reaction and, consequently, the temperature and efficiency of the healing process. nih.gov While this compound itself is a small molecule, it serves as an excellent structural model for the monomer units that could be polymerized to create such advanced materials. The simplicity of incorporating these dynamic bonds—often through the straightforward reaction of a bulky amine with an isocyanate—makes this a promising strategy for developing a wide range of reversible and self-healing polyureas and poly(urethane-urea)s. nih.govillinois.edu

Role as a Model Compound for Chemical Biology Probes and Ligand Design

The phenylurea scaffold, of which tolylureas are a close derivative, is a privileged structure in medicinal chemistry and chemical biology. nih.gov Urea and thiourea (B124793) derivatives are frequently used in the design of enzyme inhibitors and receptor ligands due to the ability of the urea moiety to act as a rigid and effective hydrogen bond donor and acceptor. researchgate.netnih.gov

Studies on various phenylurea derivatives have demonstrated their potential as potent inhibitors for therapeutic targets. For instance, a series of phenylurea compounds were designed and synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov Similarly, urea derivatives of the drug Lenalidomide have been developed as potential anticancer agents that inhibit histone deacetylase (HDAC). nih.gov In these examples, the urea group often forms critical hydrogen bonds with key residues in the active site of the target enzyme, anchoring the inhibitor and ensuring high binding affinity. nih.gov

This compound serves as a fundamental model for these more complex structures. Understanding its electronic properties, conformational preferences, and hydrogen bonding potential helps researchers design more sophisticated molecules. The substitution pattern—an ethyl group on one nitrogen and a tolyl group on the other—allows for the systematic study of how lipophilicity and steric bulk on different sides of the urea core affect interactions with biological targets.

Table 2: Examples of Biologically Active Urea Derivatives

Compound Class Biological Target Therapeutic Area Reference
Phenylurea Derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) Cancer Immunotherapy nih.gov
Urea Derivatives of Lenalidomide Histone Deacetylase 1 (HDAC1) Oncology nih.gov
N-phenyl-N'-(substituted) phenoxy acetyl ureas Not specified (tested for antihyperglycaemic activity) Diabetes researchgate.net

Academic Relevance in Patent Literature Analysis

The presence of a chemical compound in patent literature is a strong indicator of its perceived commercial and industrial relevance. An analysis of patents involving this compound and related structures provides academic insights into areas of active research and development. The PubChem database indicates that this compound is associated with a significant number of patents, highlighting its utility in various applications. uni.lu

Academic study of this patent landscape can reveal:

Emerging Applications: Patents often represent the first public disclosure of a new use for a compound. For tolyl-urea derivatives, patents may cover applications ranging from pharmaceuticals and agrochemicals to polymers and chemical synthesis intermediates. google.comjustia.com

Synthetic Innovation: Patents frequently describe novel or optimized synthetic routes. The preparation of isocyanato-tolyl ureas, for example, is detailed in patents focused on producing precursors for polyurethane materials. google.com

Intellectual Property Trends: Analyzing the timeline and ownership of patents can illustrate the evolution of research in a particular area and identify the key corporate or academic institutions driving innovation.

For academics, this analysis provides a valuable, real-world context for fundamental research. It connects the theoretical study of reaction mechanisms and molecular properties to tangible applications and commercial goals, offering a guide for future research directions that are both scientifically novel and industrially relevant.

Table of Mentioned Compounds

Compound Name
1,3-diethyl urea
This compound
1-Ethyl-3-(4-methylphenethyl)urea
di(isocyanato-tolyl) urea
Indoleamine 2,3-dioxygenase 1 (IDO1)
Lenalidomide
N,N'-diethylurea

Future Directions and Emerging Research Avenues for 1 Ethyl 1 O Tolyl Urea Research

While 1-Ethyl-1-(o-tolyl)urea is a distinct chemical entity, its future research potential can be effectively contextualized by examining the broader advancements within the class of substituted aryl ureas. The urea (B33335) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its ability to form stable hydrogen bonds with biological targets. bohrium.comnih.govresearchgate.net This has led to the development of numerous urea-based drugs, including kinase inhibitors and antiviral agents. bohrium.comfrontiersin.org Future investigations into this compound are poised to build upon this foundation, leveraging cutting-edge methodologies to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 1-Ethyl-1-(o-tolyl)urea in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved N95 masks) is required if dust or aerosols form .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and place in sealed containers. Ensure adequate ventilation and evacuate the area if necessary .
  • Storage : Store in a cool, dry place away from oxidizing agents. Use inert containers to prevent moisture absorption .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer :

  • Synthesis : React ethyl isocyanate with o-toluidine in anhydrous tetrahydrofuran (THF) under nitrogen. Purify via column chromatography (e.g., 50% EtOAc/hexanes) .
  • Characterization :
  • NMR : 1H^1H NMR (500 MHz, CDCl3_3 ): δ 7.41 (d, J = 7.8 Hz, 1H), 3.28 (s, 4H), 2.18 (s, 3H). 13C^{13}C NMR confirms carbonyl (δ 156.9 ppm) and aromatic carbons .
  • IR : Peaks at 3314 cm1^{-1} (N-H stretch) and 1635 cm1^{-1} (C=O stretch) .

Q. What physicochemical properties of this compound are critical for solubility studies?

  • Methodological Answer :

  • LogP : Estimate using computational tools (e.g., ChemAxon) to predict lipophilicity. Experimental determination via shake-flask method in octanol/water .
  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 5–8) with sonication. Monitor via UV-Vis spectroscopy at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous peaks. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+^+ = 220.1197) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in EtOAc) and compare experimental/predicted XRD patterns to verify substituent orientation .

Q. What catalytic systems improve the yield of this compound in scalable syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) in THF at 60°C. Monitor reaction progress via TLC (Rf_f = 0.20 in 40% EtOAc/DCM) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C, achieving 93% yield .

Q. How does the o-tolyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Electronic Effects : Use Hammett σm_m values to correlate substituent electron-withdrawing/donating effects. Compare reaction rates with m-tolyl/p-tolyl analogs via kinetic studies .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to assess steric hindrance from the methyl group on the aryl ring .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in toxicity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct acute oral toxicity tests in rodent models (OECD 423). Compare LD50_{50} values with in silico predictions (e.g., ProTox-II) .
  • Cytotoxicity Assays : Use MTT assays on HEK293 cells to validate irritancy claims (H315/H319) from SDS .

Q. What experimental controls are essential for stability studies of this compound under varying pH?

  • Methodological Answer :

  • Buffer Systems : Test stability in phosphate (pH 7.4) and citrate (pH 3.0) buffers at 37°C. Use HPLC (C18 column, 1 mL/min flow) to quantify degradation products .
  • Light/Heat Exposure : Accelerate stability testing via ICH Q1A guidelines (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.